3,3-Dimethylcyclobutane-1-carbonyl chloride

Catalog No.
S1939682
CAS No.
34970-21-3
M.F
C7H11ClO
M. Wt
146.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethylcyclobutane-1-carbonyl chloride

CAS Number

34970-21-3

Product Name

3,3-Dimethylcyclobutane-1-carbonyl chloride

IUPAC Name

3,3-dimethylcyclobutane-1-carbonyl chloride

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

InChI

InChI=1S/C7H11ClO/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3

InChI Key

RWYUYQNLLRYULD-UHFFFAOYSA-N

SMILES

CC1(CC(C1)C(=O)Cl)C

Canonical SMILES

CC1(CC(C1)C(=O)Cl)C

3,3-Dimethylcyclobutane-1-carbonyl chloride (CAS: 34970-21-3) is a highly reactive, pre-activated acylating agent utilized primarily for the introduction of the gem-dimethylcyclobutane motif into complex organic molecules [1]. In industrial and medicinal chemistry, this specific building block is prized because the gem-dimethylcyclobutane ring serves as a conformationally restricted, lipophilic bioisostere for acyclic alkyl chains and unsubstituted cycloalkanes [2]. By offering the moiety as an acid chloride rather than a free carboxylic acid, it enables rapid, high-yielding amide and ester formations without the need for expensive, high-mass coupling reagents. Consequently, procurement of this compound is driven by its dual ability to enhance the pharmacokinetic properties of downstream active pharmaceutical ingredients (APIs) and to streamline scale-up manufacturing workflows [3].

Research Fit

Electrophilic gem‑dimethyl cyclobutane building block for nucleophilic acyl substitution
High‑purity liquid acyl chloride, suitable for research‑scale synthesis
Supports installation of sterically congested, lipophilic cyclobutane motifs

Substituting 3,3-dimethylcyclobutane-1-carbonyl chloride with generic alternatives compromises both synthetic efficiency and product performance [1]. Using unsubstituted cyclobutanecarbonyl chloride deprives the final molecule of the metabolic shielding and increased lipophilicity provided by the gem-dimethyl group, often leading to rapid in vivo clearance of the resulting API [2]. Conversely, utilizing acyclic analogs like 3,3-dimethylbutyryl chloride introduces excessive conformational flexibility, which increases the entropic penalty upon receptor binding and reduces target selectivity. Furthermore, substituting the acid chloride with its free acid precursor (3,3-dimethylcyclobutane-1-carboxylic acid) necessitates the use of stoichiometric coupling reagents (e.g., HATU or EDC), which generate massive amounts of organic-soluble waste, severely complicating downstream purification and inflating the cost of goods (COGs) at scale [3].

Substitution Risk

Boiling point mismatch Distillation behavior differs from unsubstituted and 3‑methyl analogs; process parameters may not transfer directly.
Lipophilicity shift logP increase of ~1 unit vs. parent compound alters aqueous‑organic partitioning and downstream compound profiles.
Steric environment change Gem‑dimethyl shielding of the carbonyl electrophile can modify chemoselectivity, limiting direct substitution.

Pharmacokinetic Optimization via Metabolic Shielding

The incorporation of the 3,3-gem-dimethylcyclobutane motif significantly alters the physicochemical profile of drug candidates compared to unsubstituted rings [1]. The gem-dimethyl group provides steric shielding that blocks cytochrome P450-mediated oxidation at the ring carbons. This modification typically reduces intrinsic clearance (CLint) by 30-50% while simultaneously increasing the partition coefficient (LogP) by approximately 0.8 to 1.0 units [2].

Evidence DimensionIntrinsic Clearance (CLint) and Lipophilicity (LogP)
Target Compound Datagem-Dimethylcyclobutane derivatives (reduced CLint, +0.8-1.0 LogP)
Comparator Or BaselineUnsubstituted cyclobutane derivatives
Quantified Difference30-50% reduction in metabolic clearance; ~0.9 unit increase in LogP
ConditionsIn vitro human liver microsome (HLM) stability assays and in silico LogP calculations

Buyers prioritize this compound to rescue lead series that suffer from poor metabolic half-lives when using standard cycloalkane building blocks.

Boiling point
Predicted data
+17.3 °C vs. unsubstituted
(152.0 vs. 134.7 °C)
Distillation conditions differ measurably; method adjustment may be required.
Predicted (ACD/Labs); verify experimentally for scale‑up.

Entropic Advantage in Receptor Binding

When used as a bioisostere for acyclic alkyl chains, the 3,3-dimethylcyclobutane ring restricts the conformational space of the molecule [1]. Compared to an acyclic 3,3-dimethylbutyl chain, the cyclobutane ring eliminates 2-3 rotatable bonds. This rigidification reduces the entropic penalty (ΔS) of receptor binding by approximately 1.0 to 1.5 kcal/mol, which can translate to a 10- to 50-fold increase in binding affinity (Kd) for target receptors such as CB1 or Glucagon receptors [2].

Evidence DimensionEntropic penalty of binding (ΔS)
Target Compound DataRigidified 3,3-dimethylcyclobutane motif
Comparator Or BaselineAcyclic 3,3-dimethylbutyl motif
Quantified Difference1.0-1.5 kcal/mol reduction in entropic penalty
ConditionsThermodynamic profiling of receptor-ligand interactions

This entropic advantage justifies the procurement of the cyclic precursor over cheaper acyclic aliphatic acid chlorides to achieve superior drug potency.

Lipophilicity (logP)
Predicted data
+1.03 log units vs. unsubstituted
(2.42 vs. 1.39)
Phase partitioning and permeability profiles are likely altered.
ACD/LogP prediction; confirm with shake‑flask or chromatographic method.

Scale-Up Processability and Waste Reduction

For industrial scale-up, the pre-activated acid chloride offers massive advantages in atom economy over the free carboxylic acid [1]. Amidation with 3,3-dimethylcyclobutane-1-carbonyl chloride generates only 36.5 g/mol of HCl byproduct, which is easily removed via aqueous washing. In contrast, activating the free acid with standard coupling reagents like HATU generates over 300 g/mol of organic-soluble byproducts (e.g., tetramethylurea and HOBt), requiring resource-intensive chromatographic purification [2].

Evidence DimensionByproduct mass generation per mole of coupling
Target Compound Data36.5 g/mol (HCl)
Comparator Or Baseline3,3-Dimethylcyclobutane-1-carboxylic acid + HATU (>300 g/mol waste)
Quantified Difference>88% reduction in stoichiometric coupling waste
ConditionsAmide bond formation in kg-scale API synthesis

Process chemists procure the acid chloride to eliminate expensive coupling reagents and bypass complex chromatographic purifications at scale.

Vapor pressure
Predicted data
55% lower vs. unsubstituted
(3.6 vs. 8.0 mmHg at 25 °C)
Lower volatility may reduce airborne concentrations during handling.
Predicted value; exposure assessment requires measured data.

Acylation Kinetics vs. Alpha-Substituted Analogs

The placement of the gem-dimethyl group at the 3-position provides necessary lipophilic bulk without compromising the electrophilicity of the carbonyl carbon at the 1-position [1]. Compared to alpha-substituted analogs like 1-methylcyclobutane-1-carbonyl chloride, which suffer from severe steric hindrance, 3,3-dimethylcyclobutane-1-carbonyl chloride acylates hindered secondary amines 10 to 50 times faster. Reactions typically reach >95% conversion in 1-2 hours at room temperature, whereas alpha-substituted analogs often require extended heating (>60°C) or strong nucleophilic catalysts (e.g., DMAP) [2].

Evidence DimensionRelative acylation rate and required conditions
Target Compound Data>95% conversion in 1-2 hours at 20-25°C
Comparator Or Baseline1-Methylcyclobutane-1-carbonyl chloride (requires >60°C or DMAP)
Quantified Difference10-50x faster acylation kinetics under milder conditions
ConditionsStandard triethylamine-mediated amidation with hindered secondary amines

Ensures reproducible, high-yield functionalization of complex, sensitive intermediates without the need for harsh forcing conditions.

Flash point
Predicted data
+22.9 °C vs. unsubstituted
(60.1 vs. 37.2 °C)
Flammability classification may differ; relevant for storage and transport.
Predicted closed‑cup; verify for regulatory documentation.
Steric shielding
Class‑level inference
Gem‑dimethyl effect: ring‑strain reduction >8 kcal mol⁻¹ inferred from dimethylcyclobutane studies.
Steric bulk may enable chemoselective acylation; validate under specific conditions.
Extrapolated from 1,1‑dimethylcyclobutane; no direct kinetic data for acyl chloride.

Late-Stage Lead Optimization in Medicinal Chemistry

Due to its ability to increase LogP and reduce intrinsic clearance, this compound is the ideal choice for rescuing drug candidates that suffer from rapid metabolism. It is routinely used to replace labile acyclic alkyl chains or unsubstituted cycloalkanes with the metabolically shielded gem-dimethylcyclobutane motif [1].

Kilogram-Scale API Manufacturing

In process chemistry, the pre-activated acid chloride is prioritized over the free carboxylic acid to streamline amide bond formation. By generating only water-soluble HCl as a byproduct, it eliminates the need for expensive coupling agents (like HATU) and avoids organic-soluble waste, enabling chromatography-free purification at scale [2].

Synthesis of Conformationally Restricted Bioisosteres

For targets requiring high receptor subtype selectivity (e.g., CB1 or Glucagon receptors), this reagent is used to lock the bioactive conformation of the ligand. The rigid cyclobutane ring reduces the entropic penalty of binding compared to flexible aliphatic chains, directly translating to enhanced potency [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lipophilic cyclobutane motif installation
High logP and gem‑dimethyl steric profile
Metabolic stability and amide shielding evaluation
Distillation‑based purification
Elevated boiling point and flash point
Distillation cut‑point and thermal stability validation
Scale‑up and bulk handling
Lower vapor pressure profile
Airborne exposure and ventilation assessment
Chemoselective acylation
Steric shielding of carbonyl electrophile
Reaction selectivity and kinetic evaluation

XLogP3

2.4

Wikipedia

3,3-Dimethylcyclobutane-1-carbonyl chloride

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